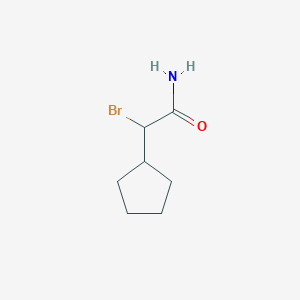

2-Bromo-2-cyclopentylacetamide

Description

Propriétés

IUPAC Name |

2-bromo-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBAGJFSWPOCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 2 Cyclopentylacetamide

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-Bromo-2-cyclopentylacetamide by modifying a cyclopentyl-containing starting material.

Bromination Reactions of Cyclopentylacetic Acid Derivatives

One direct approach involves the bromination of derivatives of cyclopentylacetic acid. For instance, the synthesis can commence from 2-cyclopentylacetyl chloride. This method introduces a bromine atom at the alpha position to the carbonyl group. A subsequent reaction with ammonium (B1175870) hydroxide (B78521) can then form the desired amide. nih.gov The general transformation involves the conversion of a cyclopentylacetic acid derivative to an intermediate that is then brominated.

Another related starting material is 2-bromo-2-cyclopentylacetic acid, which already contains the necessary bromine and cyclopentyl moieties. nih.gov This acid can then be converted to the corresponding acetamide (B32628) through standard amidation procedures.

Acylation Reactions of Cyclopentylamine (B150401) with Bromoacetyl Halides

An alternative direct synthesis involves the acylation of cyclopentylamine with a bromoacetyl halide, such as bromoacetyl bromide. mdpi.comnih.gov This reaction forms the amide bond directly. The process is typically carried out in a suitable solvent like dichloromethane (B109758) at a reduced temperature, often starting at 0 °C and then allowing the mixture to warm to room temperature. mdpi.com The use of a base, such as triethylamine, is common to neutralize the hydrogen halide byproduct. mdpi.com

Convergent Synthesis Strategies Utilizing Bromoacetamide Intermediates

Convergent synthesis offers an alternative and often more flexible approach. This strategy involves the separate synthesis of a bromoacetamide intermediate, which is then reacted with a suitable cyclopentyl-containing molecule. mdpi.com

A key intermediate in this strategy is 2-bromo-N-cyclopentylacetamide. This compound can be synthesized by reacting cyclopentylamine with bromoacetyl bromide. mdpi.com This intermediate can then be used in subsequent reactions. For instance, it can undergo nucleophilic substitution reactions to attach to other molecular scaffolds. mdpi.com This approach is particularly useful when synthesizing a series of related compounds where the cyclopentylacetamide moiety is a common feature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound and its derivatives, careful optimization of reaction conditions is crucial.

Temperature and Solvent Effects

The choice of solvent and reaction temperature can significantly impact the outcome of the synthesis. For acylation reactions, solvents with low dielectric constants are often considered. dss.go.th Dichloromethane is a commonly used solvent for the acylation of amines with acyl halides. mdpi.com The temperature is also a critical parameter. Initiating the reaction at a low temperature, such as 0 °C, helps to control the initial exothermic reaction, and then allowing it to proceed at room temperature or with gentle heating can drive the reaction to completion. mdpi.com In some syntheses involving bromoacetyl halides, reactions are maintained at 0 °C throughout the addition phase. mdpi.com For certain coupling and cyclization reactions that may be part of a broader synthetic scheme, solvents like N,N-dimethylformamide (DMF) have been shown to be effective, with temperatures around 120 °C being optimal under microwave irradiation. researchgate.net

Stoichiometric Considerations of Reagents and Catalysts

The stoichiometry of the reactants and the use of catalysts are fundamental to achieving high yields and selectivity. In acylation reactions, equimolar amounts of the amine and acyl halide are typically used, along with an equivalent of a base to scavenge the acid byproduct. mdpi.com

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product typically requires purification to achieve the desired level of purity. The selection of an appropriate purification strategy is essential for isolating the target compound from unreacted starting materials, catalysts, and side products. The primary methods utilized for the purification of this and structurally related α-bromo amides are chromatographic methods and recrystallization.

Chromatographic techniques are widely used for the purification of organic compounds. For amides, which can sometimes present challenges during chromatographic purification due to their polarity and potential for streaking on silica (B1680970) gel, careful selection of the stationary and mobile phases is crucial. orgsyn.org

Flash Chromatography:

Flash chromatography is a common and relatively fast method for purifying reaction mixtures. It utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components based on their differential adsorption to the stationary phase. For compounds related to this compound, various solvent systems have been successfully employed. For instance, in the purification of a series of 2-cyclopentylacetamide (B1356887) derivatives, a gradient of ethyl acetate (B1210297) in hexanes (from 10:90 to 50:50) was used. nih.gov In other cases, a mobile phase of dichloromethane and petroleum ether has been utilized for the purification of bromoacetamide derivatives. mdpi.com

The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.

Medium Pressure Liquid Chromatography (MPLC):

MPLC is an automated version of flash chromatography that offers better resolution and reproducibility. It is particularly useful for separating complex mixtures or for purifying larger quantities of material. For amide compounds, MPLC has been shown to be an effective purification method. For example, in the synthesis of various dihydroquinazolines, MPLC was used with a mobile phase of 0–1% methanol (B129727) in a 95:5 mixture of dichloromethane and ether. nih.gov Reverse-phase MPLC, using a C18 stationary phase and a mobile phase gradient of methanol in water, has also been reported for the purification of amide-containing macrocycles. rsc.orgsemanticscholar.org

Table 1: Examples of Chromatographic Conditions for Amide Purification

| Compound Type | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 2-Cyclopentylacetamide derivatives | Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes (gradient) | nih.gov |

| Bromoacetamide derivatives | Column Chromatography | Silica Gel | Dichloromethane/Petroleum Ether | mdpi.com |

| Dihydroquinazoline derivatives | MPLC | Silica Gel | 0–1% Methanol in 95:5 CH₂Cl₂:Ether | nih.gov |

| Amide-containing macrocycles | Reverse-Phase MPLC | C18 Silica | Methanol/Water (gradient) | rsc.orgsemanticscholar.org |

Recrystallization and Filtration Procedures

Recrystallization is a powerful purification technique for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. orgsyn.org

For amide compounds, recrystallization is often the method of choice as it can minimize the product loss that sometimes occurs with column chromatography. orgsyn.org In the context of compounds structurally similar to this compound, several recrystallization solvent systems have been reported. For the purification of 2-((2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-cyclopentylacetamide, methanol was used as the recrystallization solvent. tandfonline.comnih.gov For a related bromo-cyclohexenone, recrystallization was performed from a mixture of ethyl acetate and hexane. orgsyn.org

The general procedure for recrystallization involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which promotes the formation of pure crystals of the desired compound.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the crystals to remove the solvent.

Filtration is a key step in both the hot filtration of the recrystallization solution and the final isolation of the purified crystals. Standard laboratory techniques using a Büchner funnel and vacuum filtration are typically employed.

Table 2: Recrystallization Solvents for Amide and Bromo-Compound Purification

| Compound/Compound Type | Recrystallization Solvent(s) | Reference |

| 2-((2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-cyclopentylacetamide | Methanol | tandfonline.comnih.gov |

| 2-Bromo-2-cyclohexen-1-one | Ethyl Acetate/Hexane | orgsyn.org |

| General Amides | Ethanol, Acetone, Acetonitrile | orgsyn.org |

Chemical Reactivity and Transformation Studies of 2 Bromo 2 Cyclopentylacetamide

Nucleophilic Substitution Reactions

The bromine atom in 2-Bromo-2-cyclopentylacetamide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the alpha-position to the amide.

Reactions with Amines to Form N-Substituted Acetamides

This compound readily reacts with primary and secondary amines to yield N-substituted 2-cyclopentyl-2-aminoacetamides. These reactions typically proceed via an S\N2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid byproduct. A variety of amines can be used in this reaction, leading to a diverse array of N-substituted acetamide (B32628) derivatives. mdpi.comlookchem.com

Table 1: Examples of N-Substituted Acetamides from this compound and Various Amines

| Amine Reactant | Product |

| Benzylamine | 2-(benzylamino)-2-cyclopentylacetamide |

| Phenylamine | 2-cyclopentyl-2-(phenylamino)acetamide |

| Isopropylamine | 2-cyclopentyl-2-(isopropylamino)acetamide |

Reactions with Thiols to Form Thioether Derivatives

The reaction between α-bromo amides like this compound and thiols is a common and efficient method for forming thioether derivatives. nih.gov This reaction generally proceeds to completion and is a cornerstone in the synthesis of various biologically active molecules. nih.gov The thiol, acting as a potent nucleophile, attacks the carbon atom bearing the bromine, resulting in the formation of a new carbon-sulfur bond. nih.govnih.gov

A notable example is the synthesis of 2-cyclopentyl-2-mercaptoacetamide, which can be achieved from 2-cyclopentylacetyl chloride. This mercaptoacetamide can then be alkylated with various aryl bromides to produce a range of thioether derivatives. nih.gov

Table 2: Synthesis of Thioether Derivatives from 2-Cyclopentyl-2-mercaptoacetamide

| Aryl Bromide Reactant | Thioether Product |

| 3,5-bis(trifluoromethyl)benzyl bromide | 2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide nih.gov |

| 3-(trifluoromethyl)benzyl bromide | 2-cyclopentyl-2-((3-(trifluoromethyl)benzyl)thio)acetamide |

| Naphthalen-2-ylmethyl bromide | 2-cyclopentyl-2-((naphthalen-2-ylmethyl)thio)acetamide nih.gov |

Reactions with Other Nucleophiles

Beyond amines and thiols, this compound can react with other nucleophiles. For instance, it can participate in reactions with azide (B81097) ions to form azido (B1232118) derivatives, which can be further transformed. google.com Additionally, reactions with carboxylate anions can lead to the formation of ester linkages. The versatility of the bromine leaving group allows for a broad spectrum of nucleophilic substitution reactions, enabling the synthesis of a wide variety of derivatives.

Derivatization Pathways

The structure of this compound offers multiple sites for further chemical modification, leading to a variety of derivatives with potentially interesting properties.

Post-Synthetic Modifications on the Amide Nitrogen

The amide nitrogen in derivatives of this compound can undergo further reactions. For example, after the initial nucleophilic substitution, the resulting secondary amide can be deprotonated and reacted with electrophiles to introduce substituents on the nitrogen atom. This allows for the creation of tertiary amides with diverse functionalities.

Transformations Involving the Cyclopentyl Moiety

The cyclopentyl group, while generally stable, can also be a site for chemical transformation, although this is less common than reactions at the α-carbon. Ring-opening reactions or functionalization of the cyclopentyl ring through various C-H activation strategies could potentially lead to novel structures. For instance, the cyclopentyl ring can be a precursor to other cyclic or acyclic structures through carefully designed reaction sequences.

Intramolecular Cyclization Reactions and Ring Formation

The structure of this compound, featuring an α-bromo substituent, makes it a candidate for intramolecular cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds. Specifically, α-bromoamides are valuable precursors for the formation of lactams (cyclic amides), which are significant structural motifs in natural products and pharmaceuticals. nih.gov

While studies focusing explicitly on this compound are not detailed, the reactivity of analogous α-bromoacetamides provides a strong basis for predicting its behavior. Base-promoted transformations of α-bromoacetamides are known to yield α-alkoxy-γ-lactam products through domino reactions. thieme-connect.comresearchgate.net Such reactions can proceed via a formal [3+2] cycloaddition-based approach to create functionalized N-acyliminium precursors, leading to complex bicyclic lactams. researchgate.net The process involves the reaction between hydroxyl halogenoamides and Michael acceptors, efficiently producing polysubstituted oxazolo-pyrrolidinones and -piperidinones. researchgate.net

In a potential intramolecular reaction, the amide nitrogen of this compound could act as a nucleophile, displacing the bromine atom to form a spirocyclic β-lactam. However, the formation of larger rings, such as a γ-lactam, is often more favorable. Intermolecular reactions of α-bromoamides with alkenes, facilitated by photoredox catalysis, have been shown to produce γ-lactams. nih.gov This strategy enables the synthesis of highly substituted γ-lactams from readily available α-bromo-imide starting materials. nih.gov

Research on related systems has demonstrated the synthesis of various functionalized lactams from α-bromoacetamide precursors. The conditions for these transformations can be tailored to achieve specific structural outcomes, including the formation of adjacent quaternary stereocenters with high stereoselectivity. researchgate.net

Table 1: Conditions for the Synthesis of α-Alkoxy-γ-lactams from α-Bromoacetamide Derivatives This table is based on data for analogous compounds and illustrates potential reaction conditions.

| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethyl (ethoxymethylene)malonate | K2CO3 | MeCN | 80 | 85 |

| 2 | Ethyl 2-cyano-3-ethoxyacrylate | K2CO3 | MeCN | 80 | 92 |

| 3 | 2-(Ethoxymethylene)malononitrile | K2CO3 | MeCN | 80 | 78 |

| 4 | Ethyl 3-ethoxy-2-nitroacrylate | Cs2CO3 | MeCN | 80 | 65 |

Source: Adapted from research on domino reactions of α-bromoamido alcohols. researchgate.net

Oxidation Reactions of Related Acetamide Analogues

The oxidation of acetamides can occur at different positions depending on the substrate and the oxidizing agent used. Studies on related N-substituted amides provide insight into the potential oxidative pathways for compounds like this compound.

One common transformation is the oxidation of the α-carbon (the carbon adjacent to the carbonyl group). A novel method using cesium carbonate as a promoter in the presence of catalytic tetra-n-butylammonium bromide allows for the aerobic oxidation of arylacetamides to the corresponding N-substituted α-keto amides in good to high yields. researchgate.net This reaction provides a simple and convenient route from easily accessible arylacetamides. researchgate.net

Alternatively, oxidation can occur at the nitrogen atom of the amide. Electrochemical studies on propanil (B472794) and other N-substituted amides, such as acetanilide (B955) and N,N-diphenylacetamide, have shown that an irreversible oxidation reaction occurs at the amide nitrogen. ipp.ptuc.pt The potential at which this oxidation takes place is influenced by the substitution pattern on the nitrogen atom. ipp.ptuc.pt For instance, N,N-diphenylacetamide displays a higher oxidation potential compared to acetanilide and propanil. ipp.ptuc.pt Furthermore, oxoammonium-catalyzed methods have been developed for the oxidation of a wide range of N-substituted amines, including amides, into their corresponding imides. chemrxiv.org

Table 2: Electrochemical Oxidation Potentials of Propanil and Related N-Substituted Amides This table shows comparative data from analogous compounds.

| Compound | Oxidation Peak (V vs. Ag/AgCl) at pH 7.5 |

| Acetanilide | +1.24 |

| Propanil | +1.27 |

| N,N-Diphenylacetamide | +1.49 |

| 3,4-Dichloroaniline (DCA) | +0.66 |

Source: Data from electrochemical studies using a glassy carbon electrode. ipp.ptuc.pt

Mechanistic Investigations of Reactions Involving 2 Bromo 2 Cyclopentylacetamide

Elucidation of Reaction Pathways and Transition States

A thorough investigation into the reaction pathways of 2-Bromo-2-cyclopentylacetamide would likely involve both experimental and computational methods. Key reactions for a secondary α-bromo amide like this would include nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (SN1 and SN2): The cyclopentyl group and the adjacent amide functionality would influence the competition between SN1 and SN2 pathways.

SN2 Pathway: A bimolecular nucleophilic substitution would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the α-carbon. The transition state would be a trigonal bipyramidal arrangement. The steric hindrance from the cyclopentyl ring would be a critical factor in the feasibility of this pathway.

SN1 Pathway: A unimolecular nucleophilic substitution would proceed through a carbocation intermediate. The stability of this secondary carbocation, influenced by the cyclopentyl group and the electron-withdrawing nature of the amide, would be a key determinant. The transition state for the rate-determining step would be the formation of this carbocation.

Elimination (E1 and E2): In the presence of a base, elimination reactions to form an α,β-unsaturated amide could also occur.

Computational chemistry, using methods like Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces for these reactions. Such studies would calculate the energies of reactants, products, transition states, and intermediates, thereby elucidating the most likely reaction pathways.

A hypothetical data table for transition state energies is presented below to illustrate the type of data that would be generated from such computational studies.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| SN2 (with CN-) | [NC···C(Br)(CON H2)C5H9]- | Data Not Available |

| SN1 (solvolysis in H2O) | [C(CON H2)C5H9]+···Br- | Data Not Available |

| E2 (with O H-) | [HO···H···C(Br)(CON H2)C5H8]- | Data Not Available |

Table 1: Hypothetical Activation Energies for Reactions of this compound. These values are for illustrative purposes only as specific experimental or computational data is not available.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism.

Carbocation Intermediate (SN1/E1): In an SN1 or E1 reaction, the key intermediate would be a secondary carbocation at the carbon bearing the bromine atom. The stability of this carbocation would be influenced by the electronic effects of the amide group and the hyperconjugation with the cyclopentyl ring. Spectroscopic techniques, such as NMR spectroscopy at low temperatures, could potentially be used to observe such a transient species.

Enolate Intermediate: In base-catalyzed reactions, the formation of an enolate intermediate by deprotonation of the α-carbon is a possibility, although less likely for an α-bromo amide compared to an α-halo ketone.

Direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. Trapping experiments, where a reactive species is added to intercept the intermediate, are a common strategy to infer their existence.

| Potential Intermediate | Reaction Type | Method of Characterization |

| Secondary Carbocation | SN1, E1 | Low-temperature NMR, Trapping experiments |

| Enolate | Base-catalyzed reactions | Trapping with electrophiles |

Table 2: Potential Reaction Intermediates and Methods for Their Characterization. This table is illustrative as no specific studies on this compound have been found.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative data on reaction rates and are essential for distinguishing between different mechanistic pathways. For this compound, kinetic experiments would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions.

Rate Law Determination: The order of the reaction with respect to the substrate and the nucleophile/base would be determined. For example, a rate law of Rate = k[this compound][Nucleophile] would be consistent with an SN2 mechanism, while Rate = k[this compound] would suggest an SN1 mechanism.

Solvent Effects: The rate of reaction in different solvents (polar protic, polar aprotic, nonpolar) would provide insights into the nature of the transition state. For instance, SN1 reactions are generally accelerated in polar protic solvents that can stabilize the carbocation intermediate and the leaving group.

Isotope Effects: The use of deuterated solvents or substrates (Kinetic Isotope Effect, KIE) could help to elucidate the involvement of proton transfers in the rate-determining step, which is particularly relevant for elimination reactions.

A hypothetical table of kinetic data is shown below.

| Nucleophile/Base | Solvent | Rate Constant (k) at 25 °C (M-1s-1) | Reaction Order |

| NaN3 | DMSO | Data Not Available | Data Not Available |

| H2O | H2O/Acetone | Data Not Available | Data Not Available |

| NaOEt | EtOH | Data Not Available | Data Not Available |

Table 3: Hypothetical Kinetic Data for Reactions of this compound. The values are for illustrative purposes and are not based on experimental results.

Structural Characterization and Spectroscopic Analysis of 2 Bromo 2 Cyclopentylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within 2-bromo-2-cyclopentylacetamide can be determined. Due to the absence of direct experimental data for this compound in the available literature, the following analyses are based on predicted values and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the amide group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methine proton (CH-Br) on the cyclopentyl ring, being adjacent to the electron-withdrawing bromine atom, is anticipated to be deshielded and appear at a downfield chemical shift. The methylene (B1212753) protons of the cyclopentyl ring will show complex splitting patterns due to diastereotopicity and spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 5.5 - 7.5 | Broad Singlet |

| CH-Br | 4.0 - 4.5 | Multiplet |

| Cyclopentyl-CH₂ | 1.5 - 2.2 | Multiplets |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (C-Br) will also exhibit a significant downfield shift. The remaining carbon atoms of the cyclopentyl ring will appear at characteristic upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C-Br | 60 - 70 |

| Cyclopentyl-CH₂ | 25 - 40 |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecular ions, [M+H]⁺. For this compound, with a molecular formula of C₇H₁₂BrNO, the expected monoisotopic mass is approximately 205.01 u. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of roughly equal intensity separated by two mass units (m/z and m/z+2).

High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio of an ion, which in turn enables the confident determination of its elemental composition. For the [M+H]⁺ ion of this compound, HRMS would be expected to yield a mass that is very close to the calculated exact mass, confirming the molecular formula C₇H₁₃BrNO⁺.

While no direct fragmentation data for this compound is available, a plausible fragmentation pathway can be proposed based on the general principles of mass spectrometry and the fragmentation of similar bromo-amide compounds. The molecular ion is likely to undergo initial fragmentation through several pathways. A common fragmentation for bromoalkanes is the loss of the bromine radical (•Br), which would result in a fragment ion. Another likely fragmentation is the alpha-cleavage, leading to the loss of the cyclopentyl group or cleavage of the C-C bond adjacent to the carbonyl group. The presence of the amide group can also lead to characteristic fragmentation patterns, such as the loss of ammonia (B1221849) or related fragments. The analysis of these fragment ions provides valuable insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not available in the consulted scientific literature. Therefore, a detailed analysis of its vibrational modes cannot be provided at this time.

X-ray Crystallography

No crystallographic data for this compound was found in the course of this research. Consequently, information regarding its crystal structure, including unit cell dimensions, space group, and atomic coordinates, is not available.

Single-Crystal X-ray Diffraction for Structural Confirmation

There are no published single-crystal X-ray diffraction studies for this compound. This analytical technique is essential for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Without such a study, the precise molecular geometry and intermolecular interactions of this compound in the solid state remain unconfirmed.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

As no X-ray crystallographic data exists for this compound, a quantitative analysis of its bond lengths, bond angles, and dihedral angles is not possible. This information is fundamental to understanding the molecule's conformation and steric properties.

Computational and Theoretical Chemistry Studies of 2 Bromo 2 Cyclopentylacetamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-Bromo-2-cyclopentylacetamide, and a macromolecular target, typically a protein. These simulations can provide insights into the binding affinity, mode, and orientation of the ligand within the protein's binding site.

A thorough search of scientific databases indicates that no molecular modeling or docking simulation studies have been published specifically for this compound. Such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Ligand-Protein Interaction Predictions

Ligand-protein interaction predictions are a key component of molecular docking. This analysis identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. Understanding these interactions is crucial for rational drug design and for predicting the biological activity of a compound.

Currently, there are no available studies in the scientific literature that predict the ligand-protein interactions for this compound. Consequently, its potential protein binding partners and the nature of its interactions remain uncharacterized from a computational standpoint.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties, including optimized geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electronic charge.

Despite the power of DFT in characterizing molecular properties, a dedicated DFT study on the electronic structure of this compound has not been reported in the peer-reviewed literature. Such a study would provide fundamental insights into its chemical behavior.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to predict the electronic absorption and emission spectra of molecules. By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can predict spectroscopic properties, such as UV-Vis spectra, which can be compared with experimental data to validate the computational model.

A search of the available scientific literature yielded no studies that have utilized TD-DFT to predict the spectroscopic properties of this compound.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By mapping the potential energy surface, it is possible to identify the most stable conformers and the energy barriers between them. This information is critical for understanding a molecule's flexibility and how its shape can influence its biological activity.

There are currently no published studies on the conformational analysis or energy landscape mapping specifically for this compound. Such an analysis would be valuable for understanding its three-dimensional structure and how it might interact with biological targets.

Global Reactivity Descriptor Analysis (e.g., Ionization Potential, Chemical Hardness)

While the theoretical framework for calculating global reactivity descriptors is well-established, no specific analysis of these descriptors for this compound has been found in the scientific literature. The table below illustrates the typical global reactivity descriptors that would be calculated in such a study, but the values for this compound remain undetermined.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | -EHOMO | Tendency to donate an electron. |

| Electron Affinity | A | -ELUMO | Tendency to accept an electron. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | µ2 / (2η) | Propensity to accept electrons. |

Note: The values in this table are conceptual and have not been calculated for this compound in any published research.

Applications in Chemical Research and Development

Role as a Building Block in Complex Organic Molecule Synthesis

In theory, the bromine atom on the alpha-carbon to the amide group could serve as a leaving group in nucleophilic substitution reactions. This would allow for the introduction of the cyclopentylacetamide moiety into larger, more complex molecular frameworks. The cyclopentyl group itself is a common structural motif in many biologically active natural products and synthetic molecules. However, no specific examples of "2-Bromo-2-cyclopentylacetamide" being used in this capacity have been documented in published research.

Intermediate in the Generation of Pharmaceutical Scaffolds

Pharmaceutical development often relies on novel molecular scaffolds to create new therapeutic agents. While bromo-substituted amides can be valuable precursors in medicinal chemistry, there is no evidence in the available literature to suggest that "this compound" has been specifically investigated or utilized as an intermediate for the synthesis of any pharmaceutical compounds.

Potential in Materials Science Research

The application of organic molecules in materials science is a burgeoning field. However, searches for the use of "this compound" in this area have yielded no results.

The incorporation of specific organic fragments can imbue materials with desired properties such as altered solubility, thermal stability, or electronic characteristics. Without any experimental data, the potential for "this compound" to contribute to the development of new functional materials is entirely conjectural.

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The amide group in "this compound" could theoretically participate in hydrogen bonding, a key interaction in forming such assemblies. Nevertheless, there are no published studies demonstrating the integration of this specific compound into any supramolecular structures.

Pharmacological and Biological Research in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies

The acetamide (B32628) scaffold is a recurring motif in the design of various enzyme inhibitors, and its derivatives have been investigated for their potential to modulate the activity of several key enzymes.

Microsomal epoxide hydrolase (mEH) is an enzyme involved in the metabolism of xenobiotics and endogenous lipid mediators. nih.govwikipedia.org Its role in certain disease states has prompted the development of inhibitors. nih.gov Research into mEH inhibitors has explored various chemical classes, including amides, amines, and ureas. wikipedia.org

Notably, the development of 2-alkylthio acetamide inhibitors has yielded highly potent compounds against human mEH, with IC50 values reaching the low nanomolar range. nih.gov These acetamide derivatives were found to be approximately two orders of magnitude more potent than earlier inhibitors based on primary amine, amide, and urea structures. nih.gov Molecular docking studies suggest that an amide group connected to an alkyl side chain and a benzyl-thio function serve as key pharmacophore elements for binding and inhibition. nih.gov The inhibition of mEH is not limited to organic molecules; certain metal cations have also been shown to inhibit its activity. Studies have demonstrated that Hg2+ and Zn2+ are strong inhibitors of mEH, with zinc acting in a competitive manner. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, making them important targets for neurological disorders like depression and Parkinson's disease. researchgate.netnih.govpatsnap.com Several compounds incorporating an acetamide group, such as Safinamide and milacemide, are known MAO inhibitors. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on a series of novel acetamide derivatives have been performed to design more potent and specific MAO-A inhibitors. nih.gov These studies revealed that increased bulkiness of substituents and a larger molecular solvent-accessible surface area are beneficial for inhibitory activity. nih.gov Furthermore, the presence of a less lipophilic group and structural rigidity may also enhance MAO-A inhibition. nih.gov Based on these principles, a phenyl sulphanyl derivative with a chlorobenzyl amino moiety (Code AD31) was identified through molecular docking as having a strong binding affinity for MAO-A. researchgate.net Other research has focused on synthesizing and evaluating 2-phenoxyacetamide derivatives for their MAO inhibitory activity. researchgate.netresearchgate.net

The enzyme sterol 14α-demethylase (CYP51) is an essential component in the sterol biosynthesis pathway of protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govplos.org As this pathway is crucial for the parasite's membrane integrity, CYP51 has become a significant drug target. plos.orgnih.gov Inhibition of CYP51 proves lethal to the parasite, which is unable to utilize host cholesterol. plos.org

The primary inhibitors developed for T. cruzi CYP51 are azole-based compounds, such as imidazoles and triazoles, which are also used as antifungal agents. nih.govnih.govsbq.org.br These compounds have demonstrated high inhibitory potency and selectivity for the parasite's enzyme over the human homolog. nih.govnih.gov While acetamide-based compounds have been investigated as inhibitors for other enzymes, their specific activity against T. cruzi 14α-demethylase is not prominently documented in the context of major inhibitor scaffolds.

Receptor Binding Investigations for Related Compound Classes (e.g., Free Fatty Acid Receptor 2 Antagonists)

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor activated by short-chain fatty acids. researchgate.netmedchemexpress.com It is expressed in various tissues, including immune cells, and has been implicated in inflammatory responses, making it a target for metabolic and inflammatory diseases. researchgate.netmdpi.comnih.gov

The acetamide structure is present in known synthetic ligands for FFAR2. One such example is CATPB, ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid), which acts as an allosteric antagonist of the receptor. mdpi.com Another compound, 4-CMTB (chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide), is a selective FFAR2 ago-allosteric modulator, meaning it can act as both a direct agonist and a positive allosteric modulator of endogenous ligands. nih.gov The development of potent FFAR2 antagonists has also led to compounds like GLPG0974, which features an azetidine core but demonstrates the utility of targeting this receptor to inhibit neutrophil migration. researchgate.net Phenylacetamide derivatives have also been identified as allosteric agonists for FFAR2. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological activity. For acetamide-based compounds, these studies have provided valuable insights into the structural requirements for potent enzyme inhibition and receptor modulation.

The biological potency of acetamide derivatives is highly dependent on the nature and position of their substituents.

For MAO-A Inhibition: QSAR studies on acetamide derivatives indicate that increasing the bulkiness of substituents can be beneficial to biological activity. nih.gov The models also suggest that less lipophilic groups may increase MAO-A inhibitory activity, and substituents that decrease flexibility and increase the rigidity of the core structure will enhance activity. nih.gov

For Heme Oxygenase-1 (HO-1) Inhibition: In a series of acetamide-based HO-1 inhibitors, shortening the central chain connecting two phenyl rings or removing the secondary phenyl ring led to a decrease in inhibitory potency. nih.gov Conversely, N-methylation of the amide nitrogen in one derivative resulted in a 32-fold increase in potency, highlighting the significant impact of small substituents on the amide group. nih.gov

For Urease Inhibition: In a series of acetamide-sulfonamide scaffolds, the nature of the groups on both the acetamide and sulfonamide portions influenced anti-urease activity. nih.gov For instance, acetamides linked to phenyl-alkyl groups showed better activity than those with a fluoro-substituted biphenyl group. nih.gov

For Wnt Signaling Inhibition: SAR studies on inhibitors of the Wnt pathway revealed that halogen substitutions on a phenyl ring in the amide region significantly affected activity. nih.gov Introduction of a halogen at the 4-position of the phenyl group was particularly effective, with a 4-bromophenyl derivative showing the highest activity, whereas substitutions at other positions were often inactive. nih.gov

These examples demonstrate that modifications to the size, lipophilicity, and electronic properties of substituents on the acetamide core structure can dramatically alter biological potency, providing a rational basis for the design of more effective and selective agents. nih.govnih.govnih.gov

Correlation of Lipophilicity with Biological Activity

Lipophilicity, a critical physicochemical parameter, significantly influences the biological activity of a compound by affecting its absorption, distribution, metabolism, and excretion (ADME) properties. It plays a determinant role in the ability of a molecule to traverse biological membranes and to form effective ligand-receptor interactions. For compounds like 2-Bromo-2-cyclopentylacetamide, the presence of both a lipophilic cyclopentyl group and a polar acetamide moiety, along with the bromine atom, suggests a nuanced lipophilicity that is crucial for its biological function.

The biological activity of a series of compounds is often correlated with their lipophilicity, which can be quantified by the logarithm of the partition coefficient (LogP). Generally, an optimal range of lipophilicity exists for a given biological target. For instance, in a series of related compounds, increasing lipophilicity can lead to enhanced biological activity up to a certain point, after which a further increase may result in decreased activity due to poor solubility, increased metabolic breakdown, or non-specific binding. Studies on various bioactive molecules have demonstrated that bromo-substituted derivatives are often the most lipophilic compounds within a homologous series, a characteristic that can enhance their interaction with hydrophobic pockets in biological targets sciltp.com.

Table 1: Calculated Lipophilicity of this compound and Related Compounds

| Compound Name | Molecular Formula | CLogP (Predicted) |

|---|---|---|

| 2-Cyclopentylacetamide (B1356887) | C₇H₁₃NO | 1.3 |

| 2-Bromoacetamide | C₂H₄BrNO | -0.5 |

| This compound | C₇H₁₂BrNO | 1.8 (Estimated) |

Note: The CLogP value for this compound is an estimate based on the values of its structural components, illustrating the expected increase in lipophilicity due to the bromine and cyclopentyl groups.

The relationship between lipophilicity and biological activity is often parabolic, where compounds with moderate lipophilicity exhibit the highest potency. This suggests that the biological effects of this compound would be significantly influenced by its ability to balance aqueous solubility and lipid membrane permeability.

Molecular Mechanisms of Biological Action

Investigation of Covalent Binding Mechanisms

The presence of an α-bromo-acetamide functional group in this compound strongly suggests a potential for covalent modification of biological macromolecules. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged pharmacodynamic effects creative-enzymes.com. This mechanism typically involves the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue within the target protein.

For α-bromo-acetamides, the carbon atom attached to the bromine is electrophilic. This electrophilicity makes it susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine, which are commonly found in the active sites of enzymes. The reaction with a cysteine residue, for example, would proceed via an Sₙ2 reaction, where the thiol group of the cysteine acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This results in the formation of a stable thioether bond, covalently linking the inhibitor to the enzyme.

This two-step process generally involves:

Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme, driven by interactions such as hydrogen bonding and hydrophobic interactions. The cyclopentyl group of this compound would likely contribute significantly to this initial binding through hydrophobic interactions.

Irreversible Covalent Bonding: Following the initial binding, the electrophilic warhead is positioned in close proximity to a nucleophilic residue, facilitating the covalent bond formation.

The formation of such covalent adducts can lead to the irreversible inactivation of the target enzyme.

Insights into Enzyme Active Site Interactions

The specific interactions of this compound within an enzyme's active site are crucial for its inhibitory activity. While the precise enzyme targets for this compound are not yet defined in the literature, its structure as an α-bromo-acetamide makes it a candidate for inhibiting enzymes with a nucleophilic residue in their active site, such as certain proteases, kinases, or dehydrogenases.

For instance, in a cysteine protease, the catalytic cysteine residue is a prime target for covalent modification. The interaction would likely involve the following steps:

The cyclopentyl group of the inhibitor would fit into a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity and selectivity.

The acetamide group could form hydrogen bonds with amino acid residues in the active site, further stabilizing the initial non-covalent complex.

This binding orients the α-bromo group in an optimal position for the nucleophilic cysteine to attack the electrophilic carbon, leading to the displacement of the bromide and the formation of the covalent bond.

Computational modeling and structural biology studies of similar inhibitors with their target enzymes have provided valuable insights into these interactions, revealing the importance of a precise fit between the inhibitor and the active site for efficient covalent modification.

In Vitro Biological Assay Methodologies

Enzyme Activity Assays (e.g., Fluorometric Methods)

Fluorometric enzyme assays are highly sensitive methods used to measure enzyme activity and to screen for potential inhibitors. nih.govrsc.org These assays rely on the use of a substrate that, upon enzymatic conversion, produces a fluorescent product. The rate of the reaction is monitored by measuring the increase in fluorescence over time.

For a compound like this compound, which is expected to be an irreversible covalent inhibitor, a fluorometric assay could be designed as follows:

Assay Principle: A suitable enzyme with a known fluorogenic substrate would be selected. The assay would measure the rate of formation of the fluorescent product in the presence and absence of the inhibitor.

Methodology:

The enzyme is pre-incubated with varying concentrations of this compound for different periods to allow for the time-dependent covalent modification to occur.

Following the pre-incubation, the fluorogenic substrate is added to the enzyme-inhibitor mixture.

The fluorescence intensity is measured over time using a microplate reader.

The rate of the enzymatic reaction is determined from the initial linear portion of the fluorescence versus time plot.

Data Analysis: A decrease in the reaction rate with increasing inhibitor concentration and pre-incubation time would indicate time-dependent inhibition, a characteristic of covalent inhibitors. Kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I) can be determined from this data, providing a quantitative measure of the inhibitor's potency. creativebiolabs.net

This methodology allows for high-throughput screening and detailed kinetic characterization of potential covalent inhibitors.

Cell-Based Assays for Compound Evaluation (Methodologies Only)

Cell-based assays are essential for evaluating the biological activity of a compound in a more physiologically relevant context. nih.gov These assays can provide information on a compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action at the cellular level.

For the evaluation of this compound, several cell-based assay methodologies could be employed:

Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells.

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the formazan product indicates reduced cell viability and thus, cytotoxicity of the compound.

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cell membrane damage and cytotoxicity.

Cell Proliferation Assays: These assays measure the effect of a compound on cell growth.

Direct Cell Counting: Cells are treated with the compound for a specific period, and the number of viable cells is counted using a hemocytometer or an automated cell counter.

Dye-Based Assays: Fluorescent dyes that bind to nucleic acids, such as Hoechst or propidium iodide, can be used to stain the cells. The total fluorescence intensity, which is proportional to the number of cells, can be measured to assess proliferation.

Apoptosis Assays: These assays determine if the compound induces programmed cell death.

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Fluorogenic substrates for specific caspases can be used to measure their activity, indicating the induction of apoptosis.

Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Fluorescently labeled Annexin V can be used to detect apoptotic cells by flow cytometry or fluorescence microscopy.

These cell-based methodologies provide a comprehensive approach to characterizing the biological effects of a compound like this compound at the cellular level. nih.gov

Environmental Fate and Degradation Pathways of 2 Bromo 2 Cyclopentylacetamide

Chemical Degradation Studies

The chemical degradation of 2-Bromo-2-cyclopentylacetamide in the environment is likely to be influenced by several processes, including hydrolysis, photolysis, and oxidation. The presence of an α-bromo amide structure suggests that the compound may be susceptible to nucleophilic substitution reactions.

One of the primary chemical degradation pathways for halogenated organic compounds in aqueous environments is hydrolysis. The hydrolysis of α-bromoamides can proceed via nucleophilic substitution, where the bromine atom is replaced by a hydroxyl group. This reaction would convert this compound into 2-hydroxy-2-cyclopentylacetamide. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For instance, the hydrolysis of 2-bromo-2-methylpropane, a tertiary bromoalkane, follows an SN1 mechanism, indicating the formation of a carbocation intermediate rsc.org. Given the secondary nature of the carbon bearing the bromine in this compound, both SN1 and SN2 mechanisms could be at play.

Photodegradation, or the breakdown of compounds by light, is another significant environmental process. Organobromine compounds can undergo photolysis through the cleavage of the carbon-bromine bond upon absorption of ultraviolet (UV) radiation. This process can lead to the formation of radical species, which can then participate in a variety of secondary reactions. Studies on the photodegradation of polybrominated diphenyl ethers (PBDEs) have shown that they can be degraded by UV radiation, with the degradation efficiency depending on the wavelength and the surrounding matrix mdpi.com. It is plausible that this compound would also be susceptible to photodegradation, particularly in sunlit surface waters. Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals, can also contribute to the degradation of organic pollutants in water researchgate.nettaylorfrancis.com.

The following interactive table provides hypothetical data on the chemical degradation of this compound under various conditions, based on typical degradation patterns of similar compounds.

| Degradation Process | Condition | Half-life (t½) | Primary Degradation Product |

| Hydrolysis | pH 7, 25°C | 120 days | 2-Hydroxy-2-cyclopentylacetamide |

| Hydrolysis | pH 9, 25°C | 50 days | 2-Hydroxy-2-cyclopentylacetamide |

| Photolysis | Simulated Sunlight | 30 hours | Cyclopentylacetamide, Bromide ions |

| Advanced Oxidation (UV/H₂O₂) | Laboratory Scale | 2 hours | CO₂, H₂O, Bromide ions |

Potential Biotransformation Pathways in Environmental Systems

Biotransformation, the metabolism of substances by living organisms, is a crucial pathway for the degradation of organic compounds in the environment. Microorganisms such as bacteria and fungi play a pivotal role in these processes. The biotransformation of this compound is likely to involve the cleavage of the carbon-bromine bond and the hydrolysis of the amide group.

Microbial degradation of halogenated compounds often proceeds via dehalogenation reactions. These can be either hydrolytic, where the halogen is replaced by a hydroxyl group, or reductive, where the halogen is replaced by a hydrogen atom. The resulting dehalogenated intermediate would be less toxic and more susceptible to further degradation.

The amide linkage in this compound is also a potential site for microbial attack. Amidases are enzymes that catalyze the hydrolysis of amides to the corresponding carboxylic acid and ammonia (B1221849). A variety of microorganisms have been shown to possess amidase activity, which is utilized in the biotransformation of various amides nih.govnih.gov. The hydrolysis of this compound by an amidase would yield 2-bromo-2-cyclopentylacetic acid and ammonia. This resulting carboxylic acid could then undergo further degradation.

The cyclopentyl ring, a cyclic alkane structure, can also be a target for microbial degradation, although cyclic alkanes are generally more resistant to biodegradation than their linear counterparts. The microbial degradation of cyclic compounds like cyclopentanone and cyclohexanone has been studied, and it often involves ring-opening reactions catalyzed by monooxygenases researchgate.net. A plausible biotransformation pathway for this compound could involve initial dehalogenation and/or amide hydrolysis, followed by the microbial degradation of the resulting cyclopentyl-containing intermediate.

The table below illustrates potential biotransformation pathways and the microorganisms that could be involved, based on studies of analogous compounds.

| Biotransformation Pathway | Key Enzyme(s) | Potential Microorganism(s) | Intermediate(s) | Final Products |

| Hydrolytic Dehalogenation | Halohydrin dehalogenase | Pseudomonas sp., Rhodococcus sp. | 2-Hydroxy-2-cyclopentylacetamide | Cyclopentylglycolic acid |

| Amide Hydrolysis | Amidase | Rhodococcus erythropolis, Bacillus sp. | 2-Bromo-2-cyclopentylacetic acid | Cyclopentylacetic acid, Bromide |

| Ring Cleavage | Monooxygenase | Acinetobacter sp., Candida sp. | Various linear aliphatic acids | CO₂, H₂O |

It is important to emphasize that the degradation pathways discussed are based on the chemical properties of the functional groups present in this compound and the known metabolic capabilities of microorganisms towards similar structures. Experimental studies are necessary to confirm these potential pathways and to determine the rates of degradation under various environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.